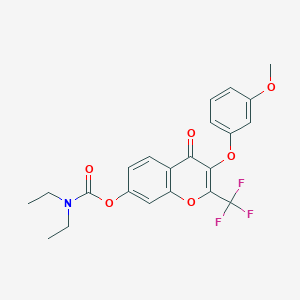

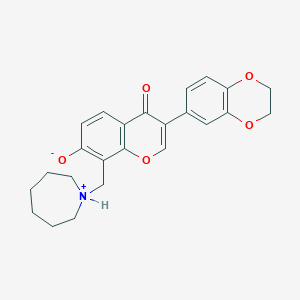

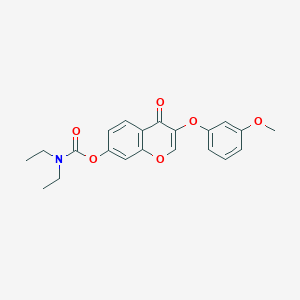

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Hydroxyethyl) compounds are a class of organic compounds that contain a hydroxyethyl group (-CH2-CH2-OH) attached to a nitrogen atom . They are often used in the synthesis of various pharmaceuticals and other organic compounds .

Synthesis Analysis

The synthesis of N-(2-Hydroxyethyl) compounds typically involves the reaction of an amine with ethylene oxide or 2-chloroethanol . The exact method can vary depending on the specific compound being synthesized .Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl) compounds can be quite diverse, as the hydroxyethyl group can be attached to a wide variety of different molecular frameworks . The exact structure would depend on the specific compound .Chemical Reactions Analysis

N-(2-Hydroxyethyl) compounds can participate in a variety of chemical reactions. For example, they can act as ligands in the formation of coordination complexes . They can also undergo reactions with CO2, which has been studied for potential applications in carbon capture .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-Hydroxyethyl) compounds can vary widely depending on the specific compound. Some general properties that many of these compounds share include good solubility in water and a relatively high boiling point .Applications De Recherche Scientifique

Carbon Capture and Storage (CCS)

The compound shows promise in the field of CCS , particularly in amine scrubbing techniques for capturing CO2. It has been noted for its good mutual solubility in aqueous solutions, low melting point, and high boiling point, which could potentially replace current activators used in mixed amine systems .

Polymer Science

Related compounds are frequently used in the synthesis of polymers. For example, hydrogels doped with copper nanoparticles for potential use in wound healing or as antibacterial agents .

Free Radical Research

Mécanisme D'action

Target of Action

The primary target of N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide interacts with its target, PPAR-α, exerting a variety of biological effects, some related to chronic inflammation and pain . It also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . It lacks affinity for the cannabinoid receptors cb1 and cb2 .

Biochemical Pathways

The compound affects the PPAR-α pathway, which plays a key role in the regulation of lipid metabolism and inflammation . It also influences the GPR55 and GPR119 pathways, which are involved in a variety of physiological processes .

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed and distributed in various tissues . They are excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0–8 h collection interval) .

Result of Action

The molecular and cellular effects of N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide’s action are related to its interaction with PPAR-α, GPR55, and GPR119. These interactions can lead to anti-inflammatory effects, pain relief, and other physiological changes .

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)-1-oxoisothiochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c14-6-5-13-11(15)10-7-8-3-1-2-4-9(8)12(16)17-10/h1-4,7,14H,5-6H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYRWAZJMNJTTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

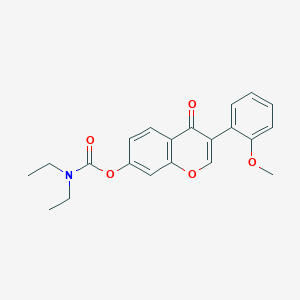

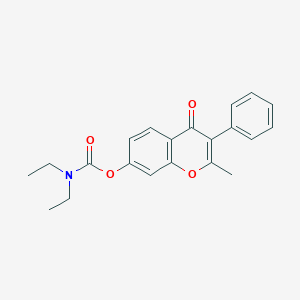

![Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B385425.png)

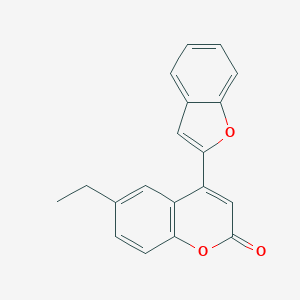

![Ethyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B385428.png)

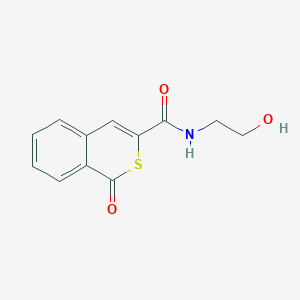

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B385437.png)